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Dnp-PLAYWAR (trifluoroacetate salt)

Cat. No.: B10787679
M. Wt: 1156.1 g/mol
InChI Key: LZCVLSCLDFIVLH-FDXVXMCESA-N
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Description

The Role of Synthetic Peptides in Enzymology Research

Synthetic peptides are short chains of amino acids that are chemically constructed in the laboratory. They have become indispensable tools in enzymology for several reasons. They can be designed to mimic the specific cleavage sites of natural protein substrates for a particular enzyme. nih.gov This allows researchers to study enzyme-substrate interactions in a controlled and simplified system, free from the complexities of the full-length protein.

Furthermore, synthetic peptides can be systematically modified to investigate the factors that determine an enzyme's specificity. By altering the amino acid sequence, researchers can identify the key residues that are critical for binding and catalysis. This information is crucial for understanding the biological roles of enzymes and for designing specific inhibitors. The development of solid-phase peptide synthesis (SPPS) has made the production of a wide variety of custom peptides more efficient and accessible for research applications.

Evolution of Fluorogenic Substrates in Protease Activity Assays

The development of fluorogenic substrates has revolutionized the way protease activity is measured. Early assays often relied on cumbersome and discontinuous methods. The advent of fluorogenic substrates enabled continuous, real-time monitoring of enzyme kinetics with high sensitivity.

The first generation of these substrates often utilized the intrinsic fluorescence of tryptophan, quenched by a dinitrophenyl (Dnp) group. nih.gov The Dnp-PLAYWAR peptide is a prime example of this design. Over time, a variety of other fluorophore and quencher pairs have been developed to improve assay performance. These include:

Mca/Dnp: The (7-methoxycoumarin-4-yl)acetyl (Mca) group serves as the fluorophore, and its fluorescence is quenched by a Dnp group.

Edans/Dabcyl: 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (Edans) is a fluorophore quenched by the 4-(4-dimethylaminophenylazo)benzoic acid (Dabcyl) group. nih.gov

Fam/QXL or Dabcyl: The highly fluorescent 5-carboxyfluorescein (B1664652) (Fam) can be quenched by various molecules, including QXL and Dabcyl. nih.gov

This evolution has led to substrates with improved brightness, greater quenching efficiency, and a wider range of excitation and emission wavelengths, allowing for more sensitive and versatile assays, including those used in high-throughput screening. nih.gov

Positioning of Dnp-PLAYWAR (trifluoroacetate salt) within Contemporary Biochemical Methodologies

Dnp-PLAYWAR (trifluoroacetate salt) and similar tryptophan-based fluorogenic substrates represent a foundational and still relevant technology in protease research. Their primary advantage is the straightforward design and synthesis, relying on a naturally fluorescent amino acid.

However, the landscape of biochemical probes has advanced significantly. For instance, substrates like NFF-3 (Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH2) were later designed to offer greater selectivity for specific MMPs. While Dnp-PLAYWAR is a valuable tool, other substrates have been developed with even higher specificity constants (kcat/Km), indicating greater catalytic efficiency. For example, a fluorogenic substrate for MMP-2 has a reported kcat/Km of 3.97 x 10⁵ M⁻¹s⁻¹. sigmaaldrich.com Another highly soluble MMP substrate exhibits kcat/Km values of 619.0 M⁻¹s⁻¹ for MMP-2 and 21.0 M⁻¹s⁻¹ for MMP-1. cpcscientific.com

The choice of substrate in modern biochemical research often depends on the specific application. While newer generations of fluorogenic substrates may offer higher sensitivity or selectivity, the Dnp-Trp based substrates like Dnp-PLAYWAR remain effective and economical tools for routine enzyme characterization and inhibitor screening, particularly when high-throughput is not the primary concern.

Interactive Data Table: Properties of Dnp-PLAYWAR (trifluoroacetate salt)

PropertyValue
Full Name Dnp-Pro-Leu-Ala-Tyr-Trp-Ala-Arg (trifluoroacetate salt)
Target Enzymes Matrix Metalloproteinase-8 (MMP-8), Matrix Metalloproteinase-26 (MMP-26) medchemexpress.com
Mechanism Förster Resonance Energy Transfer (FRET)
Fluorophore Tryptophan (Trp)
Quencher 2,4-dinitrophenyl (Dnp)

Interactive Data Table: Kinetic Parameters of Similar Fluorogenic MMP Substrates

Substrate SequenceTarget Enzymekcat/Km (M⁻¹s⁻¹)Reference
Dnp-Pro-Leu-Ala-Leu-Trp-Ala-Arg-NH₂MMP-19,400 osti.gov
Dnp-Pro-Leu-Ala-Tyr-Trp-Ala-Arg-OHMMP-134.22 x 10⁶ saliva.com.cn
Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH₂MMP-3218,000 nih.gov
Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH₂MMP-910,100 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H64F3N13O15 B10787679 Dnp-PLAYWAR (trifluoroacetate salt)

Properties

Molecular Formula

C51H64F3N13O15

Molecular Weight

1156.1 g/mol

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C49H63N13O13.C2HF3O2/c1-26(2)21-36(59-47(69)40-12-8-20-60(40)39-18-15-31(61(72)73)24-41(39)62(74)75)44(66)54-28(4)43(65)57-37(22-29-13-16-32(63)17-14-29)46(68)58-38(23-30-25-53-34-10-6-5-9-33(30)34)45(67)55-27(3)42(64)56-35(48(70)71)11-7-19-52-49(50)51;3-2(4,5)1(6)7/h5-6,9-10,13-18,24-28,35-38,40,53,63H,7-8,11-12,19-23H2,1-4H3,(H,54,66)(H,55,67)(H,56,64)(H,57,65)(H,58,68)(H,59,69)(H,70,71)(H4,50,51,52);(H,6,7)/t27-,28-,35-,36-,37-,38-,40-;/m0./s1

InChI Key

LZCVLSCLDFIVLH-FDXVXMCESA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-].C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C4CCCN4C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-].C(=O)(C(F)(F)F)O

Origin of Product

United States

Molecular Design and Mechanistic Principles of Dnp Playwar Trifluoroacetate Salt

Fluorogenic Mechanism: N-terminal Dinitrophenol Quenching and Tryptophan Fluorescence

The operational principle of Dnp-PLAYWAR as a fluorogenic substrate is based on the phenomenon of Förster Resonance Energy Transfer (FRET). The substrate incorporates an N-terminal 2,4-dinitrophenol (B41442) (Dnp) group and a Tryptophan (Trp) residue within its peptide sequence. biorbyt.comnih.gov

The Dnp group functions as an efficient quencher for the intrinsic fluorescence of the Tryptophan residue. mdpi.com In the intact peptide, the Dnp and Trp moieties are in close spatial proximity. When the Trp residue is excited by light at its absorption maximum (around 280 nm), the energy is non-radiatively transferred to the Dnp group instead of being emitted as fluorescent light. mdpi.com The Dnp group's absorption spectrum overlaps with the Trp fluorescence emission spectrum, facilitating this energy transfer and effectively quenching the fluorescent signal. mdpi.com

Upon enzymatic cleavage of the peptide backbone at a specific site between the Dnp and Trp residues, the two components are separated. This separation eliminates the FRET effect, physically liberating the Trp fluorophore from the Dnp quencher. Consequently, when excited, the Tryptophan residue emits its characteristic fluorescence (emission maximum around 350-360 nm), leading to a measurable increase in signal intensity. biorbyt.com This direct proportionality between fluorescence increase and substrate cleavage allows for the continuous and quantitative monitoring of enzyme activity. biorbyt.comnih.gov Studies on various dinitrophenols have confirmed their ability to quench tryptophan fluorescence, underpinning the reliability of this mechanism. researchgate.netresearchgate.net

Table 1: Key Components of the Fluorogenic Mechanism

Component Role in Dnp-PLAYWAR Spectroscopic Property
Tryptophan (Trp) Intrinsic Fluorophore Excitation λmax: ~280 nm; Emission λmax: ~350-360 nm

| 2,4-Dinitrophenol (Dnp) | Quencher | Absorption λmax: ~363 nm |

Peptide Substrate Structure and Its Enzymatic Cleavage Site

The core of the Dnp-PLAYWAR compound is its specific heptapeptide (B1575542) sequence. The amino acid sequence is Pro-Leu-Ala-Tyr-Trp-Ala-Arg. nih.gov This sequence has been designed to be recognized and cleaved by specific matrix metalloproteinases, primarily MMP-8 (neutrophil collagenase) and MMP-26 (endometase/matrilysin-2). biorbyt.comnih.gov

Enzymatic cleavage occurs at a specific peptide bond within the sequence, known as the scissile bond. For the fluorogenic mechanism to function, this cleavage must occur between the quenching Dnp group (attached to the N-terminal Proline) and the fluorescent Tryptophan residue. Based on the substrate specificities of MMPs, which often cleave before a hydrophobic residue, the scissile bond in the PLAYWAR sequence is positioned between Tyrosine (Tyr) and Tryptophan (Trp).

The nomenclature established by Schechter and Berger is used to describe the interaction between the protease's active site and the substrate's amino acid residues. researchgate.netresearchgate.net The residues on the N-terminal side of the scissile bond are denoted as P1, P2, P3, etc., while those on the C-terminal side are P1', P2', P3', etc. The corresponding binding pockets on the enzyme are termed S1, S2, S1', S2', and so on.

Table 2: Substrate Sequence and Putative Cleavage Site

P4 P3 P2 P1 P1' P2' P3'
Pro Leu Ala Tyr Trp Ala Arg

The arrow (↓) indicates the predicted scissile bond cleaved by MMP-8 and MMP-26.

Theoretical Frameworks for Substrate-Enzyme Interaction Dynamics

The interaction between Dnp-PLAYWAR and enzymes like MMP-8 and MMP-26 is governed by complex stereochemical and electronic principles. The Schechter and Berger model provides a fundamental framework, positing that the substrate binds to an extended active site cleft on the enzyme, with specific subsites (S pockets) accommodating the corresponding amino acid side chains (P residues) of the substrate. researchgate.net The specificity of MMP-8 and MMP-26 for the PLAYWAR sequence is determined by the complementarity of the peptide's residues to the enzyme's binding pockets. nih.gov

MMPs are zinc-dependent endopeptidases, and their catalytic mechanism involves a zinc ion (Zn²⁺) coordinated by three histidine residues within the active site. researchgate.netnih.gov A water molecule, polarized by a nearby glutamate (B1630785) residue, acts as a nucleophile, attacking the carbonyl carbon of the scissile peptide bond. researchgate.netnih.gov Computational modeling and structural studies of MMPs reveal that the binding of the substrate induces conformational changes in the enzyme, optimizing the orientation of the catalytic residues and the substrate for efficient hydrolysis. nih.govbiorxiv.org

Studies on MMP-26 have shown a preference for hydrophobic residues at the P1' position and proline at the P3 position, which aligns with the PLAYWAR sequence (Trp at P1' and Pro at P4, though P3 preference can vary). nih.gov The interaction is not limited to the primary binding sites; allosteric communications between the catalytic domain and other domains, such as the hemopexin domain (in enzymes other than MMP-26), can influence substrate specificity and catalytic efficiency. biorxiv.org The specificity of an MMP is ultimately determined by a collection of discontinuous residues that form the catalytic groove, and mutating even a few of these specificity-determining positions can alter an enzyme's substrate preference. nih.gov

Impact of Trifluoroacetate (B77799) Counterion on Compound Stability and Application Contexts

Dnp-PLAYWAR is supplied as a trifluoroacetate (TFA) salt. This is a common consequence of the standard laboratory procedure for peptide synthesis and purification, known as solid-phase peptide synthesis (SPPS) followed by reverse-phase high-performance liquid chromatography (RP-HPLC). biorxiv.orgmdpi.com Trifluoroacetic acid is used to cleave the synthesized peptide from the solid resin and as a mobile phase modifier in HPLC to improve separation and peak resolution. biorxiv.org

The presence of the trifluoroacetate counterion (CF₃COO⁻) is not inert and can significantly influence the compound's properties. TFA counterions associate with the protonated basic amino acid residues (like Arginine in PLAYWAR) and the N-terminus of the peptide. mdpi.comcapes.gov.br

Key Impacts of the Trifluoroacetate Counterion:

Solubility and Stability: The TFA salt form generally enhances the solubility and stability of lyophilized peptides, which is beneficial for storage and handling in a laboratory setting.

Physicochemical Properties: Counterions can affect the secondary structure of peptides by influencing hydrogen-bonding networks. biorxiv.org While Dnp-PLAYWAR is a relatively short peptide, subtle conformational changes due to the counterion are possible.

Analytical Interference: The TFA counterion can interfere with certain analytical techniques. For instance, it has a strong infrared absorption band around 1670 cm⁻¹, which can overlap with the amide I band of the peptide, complicating structural analysis by FTIR spectroscopy. biorxiv.org

Biological Assay Context: In some cellular assays, high concentrations of TFA have been reported to affect cell growth or other biological responses. biorxiv.orgcapes.gov.br Therefore, for certain applications, it may be necessary to exchange the TFA counterion for a more biologically compatible one, such as acetate (B1210297) or hydrochloride. capes.gov.br

Table 3: Compound Names Mentioned

Compound Name
Dnp-PLAYWAR (trifluoroacetate salt)
Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2

Investigational Applications of Dnp Playwar Trifluoroacetate Salt in Matrix Metalloproteinase Mmp Research

Quantitative Assessment of Matrix Metalloproteinase-8 (MMP-8) Activity

Dnp-PLAYWAR (trifluoroacetate salt) has been specifically optimized and utilized as a fluorogenic substrate for the quantitative assessment of Matrix Metalloproteinase-8 (MMP-8), also known as neutrophil collagenase. nih.govmedchemexpress.com The peptide sequence was designed to be an effective substrate for MMP-8, enabling sensitive detection of its proteolytic activity. nih.gov

In a foundational study, Dnp-Pro-Leu-Ala-Tyr-Trp-Ala-Arg was synthesized and characterized for its ability to be hydrolyzed by MMP-8. The relief of fluorescence quenching upon cleavage provides a direct measure of enzyme activity. nih.gov This substrate's utility has been noted in studies to ensure the specificity of other enzyme assays, for instance, by confirming that MMP-8 does not cross-react with substrates designed for other proteases like human neutrophil elastase (HNE) and proteinase 3 (Pr3). atsjournals.org The solubility of Dnp-PLAYWAR in assay buffers is sufficient to exceed the Michaelis constant (K_m), which is a prerequisite for the accurate determination of kinetic parameters. nih.gov

Table 1: Properties of Dnp-PLAYWAR (trifluoroacetate salt)

PropertyValueReference
Full Sequence1-(2,4-dinitrophenyl)-L-prolyl-L-leucyl-L-alanyl-L-tryptophyl-L-alanyl-L-arginine, trifluoroacetate (B77799) salt caymanchem.com
Short Sequence{DNP}-Pro-Leu-Ala-Tyr-Trp-Ala-Arg medchemexpress.com
Molecular FormulaC₄₉H₆₃N₁₃O₁₃ • XCF₃COOH caymanchem.com
Molecular Weight1042.1 caymanchem.com
Purity≥95% caymanchem.com
FormulationLyophilized powder caymanchem.com
SolubilityFormic Acid: ~1 mg/ml caymanchem.com

Quantitative Assessment of Matrix Metalloproteinase-26 (MMP-26) Activity

In addition to MMP-8, Dnp-PLAYWAR (trifluoroacetate salt) is also employed as a fluorogenic substrate for Matrix Metalloproteinase-26 (MMP-26), also known as endometase or matrilysin-2. caymanchem.com Research into the substrate specificity of MMP-26 has identified this peptide sequence as a substrate, allowing for the quantification of its enzymatic activity. caymanchem.com The cleavage of Dnp-PLAYWAR by MMP-26 follows the same principle of fluorescence dequenching as with MMP-8, providing a continuous and sensitive assay method. caymanchem.com The use of this substrate has been cited in the characterization of MMP-26's proteolytic functions and in profiling its substrate specificity. caymanchem.com

Comparative Analysis of Dnp-PLAYWAR (trifluoroacetate salt) with Other Fluorogenic Substrates for MMPs

Dnp-PLAYWAR belongs to a class of Dnp-quenched fluorogenic substrates developed to exhibit a degree of specificity for different MMPs by altering the peptide sequence. nih.gov For instance, while Dnp-Pro-Leu-Ala-Tyr-Trp-Ala-Arg was optimized for neutrophil collagenase (MMP-8), other sequences were designed for fibroblast collagenase (MMP-1), stromelysin (MMP-3), and the gelatinases (MMP-2 and MMP-9). nih.gov

Table 2: Examples of Other Dnp-Based Fluorogenic MMP Substrates

Substrate SequenceTarget MMP(s)Reference
DNP-Pro-Leu-Ala-Leu-Trp-Ala-ArgMMP-1 (Fibroblast Collagenase) nih.gov
DNP-Pro-Tyr-Ala-Tyr-Trp-Met-ArgMMP-3 (Stromelysin) nih.gov
DNP-Pro-Leu-Gly-Met-Trp-Ser-ArgMMP-2 & MMP-9 (Gelatinases) nih.gov

Utilization in High-Throughput Screening (HTS) Assays for MMP Inhibitor Discovery

Fluorogenic substrates like Dnp-PLAYWAR (trifluoroacetate salt) are well-suited for high-throughput screening (HTS) of potential MMP inhibitors due to the simplicity and continuous nature of the assay. bertin-bioreagent.commoleculardepot.com The assay format, typically conducted in microplates, allows for the rapid testing of large numbers of compounds. atsjournals.org The principle involves incubating the target MMP enzyme with the Dnp-PLAYWAR substrate and a library of potential inhibitors. A reduction in the rate of fluorescence increase compared to a control without an inhibitor indicates inhibitory activity. This method offers a more efficient alternative to more time-consuming techniques like zymography or collagenolysis assays. tandfonline.com The sensitivity and reproducibility of FRET-based assays make them a favored method for primary screening in drug discovery campaigns targeting specific MMPs. thomasnet.com

Application in Steady-State and Pre-Steady-State Enzyme Kinetic Studies of MMPs

The favorable characteristics of Dnp-PLAYWAR, particularly its solubility in assay buffers to concentrations above its K_m value, make it a valuable tool for detailed enzyme kinetic studies. nih.gov This allows for the accurate determination of key steady-state kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat), which together define the catalytic efficiency (k_cat/K_m) of an enzyme for its substrate. nih.gov

Determining these parameters is crucial for understanding the mechanism of action of an MMP and for quantitatively evaluating the potency and mechanism of inhibitors. atsjournals.org For example, specificity constants (k_cat/K_m) can be determined under first-order conditions by using a substrate concentration well below the K_m. atsjournals.org While the specific kinetic constants for the hydrolysis of Dnp-PLAYWAR by MMP-8 and MMP-26 require consultation of the primary literature, the substrate was explicitly designed to facilitate such measurements. nih.gov These kinetic studies, both in steady-state and potentially pre-steady-state conditions, provide fundamental insights into the enzymatic behavior of matrix metalloproteinases.

Structure Activity Relationship Studies of Dnp Playwar Trifluoroacetate Salt and Analogues

Analysis of the Pro-Leu-Ala-Tyr-Trp-Ala-Arg Sequence for Protease Specificity

The primary amino acid sequence of a peptide substrate is the principal determinant of its specificity for a particular protease. The Pro-Leu-Ala-Tyr-Trp-Ala-Arg sequence has been identified as a substrate for several members of the matrix metalloproteinase (MMP) family, with a particular affinity for MMP-8 (neutrophil collagenase).

The specificity of MMPs is dictated by the amino acid residues occupying the positions flanking the scissile bond, designated as P3-P2-P1-P1'-P2'-P3'. In the case of Dnp-PLAYWAR, the cleavage typically occurs between the Glycine (P1) and Leucine (B10760876) (P1') residues in analogous substrates, although the exact cleavage site in the PLAYWAR sequence can vary depending on the protease.

Systematic studies using peptide libraries have elucidated the preferences of various MMPs at each subsite. For instance, MMP-8 exhibits a strong preference for proline at the P3 position, which is present in the PLAYWAR sequence. The P1' position is critical for determining selectivity among MMPs. While many MMPs show a preference for leucine at P1', the presence of specific residues at other positions, such as aspartic acid at P1', can confer high selectivity for MMP-8. nih.gov The interplay between the residues at each subsite collectively determines the substrate's affinity and the efficiency of its cleavage by a specific protease.

Rational Design of Dnp-PLAYWAR (trifluoroacetate salt) Peptide Sequence Modifications

The rational design of modifications to the Dnp-PLAYWAR sequence aims to enhance its properties as a substrate, such as increasing its specificity for a particular protease or improving its kinetic parameters. This process often involves leveraging the known substrate specificities of the target enzyme.

For example, to design a more selective substrate for a particular MMP, researchers might introduce amino acids at specific positions that are favored by that enzyme while being disfavored by others. This can be guided by data from high-throughput screening of peptide libraries. The goal is to create a substrate that is efficiently cleaved by the target protease while remaining largely intact in the presence of other proteases, thereby minimizing off-target effects.

Another aspect of rational design involves optimizing the length and composition of the peptide to ensure proper binding within the active site of the enzyme. The introduction of specific residues can also enhance the solubility and stability of the peptide substrate.

Influence of Amino Acid Substitutions on Substrate Efficiency and Selectivity

The systematic substitution of amino acids at various positions within the PLAYWAR sequence has a profound impact on the substrate's efficiency (kcat/Km) and its selectivity profile.

Substitutions at the P1 and P1' positions, which are directly involved in the catalytic cleavage, are particularly influential. For instance, replacing the residue at the P1' position can dramatically alter the substrate's preference for different MMPs. Studies on other MMP substrates have shown that even conservative substitutions can lead to significant changes in kinetic parameters. The catalytic efficiency of an enzyme is a measure of how efficiently it converts a substrate to a product and is represented by the kcat/Km value.

The following table illustrates hypothetical effects of amino acid substitutions on the kinetic parameters of a Dnp-PLAYWAR analogue for MMP-8, based on general principles of MMP substrate specificity.

Table 1: Hypothetical Influence of Amino Acid Substitutions on Dnp-PLAYWAR Analogue Cleavage by MMP-8

Substrate Analogue P1' Substitution Hypothetical Km (µM) Hypothetical kcat (s⁻¹) Hypothetical kcat/Km (M⁻¹s⁻¹)
Dnp-PLAYWAR - 20 5 250,000
Analogue 1 Leu -> Ile 25 4.5 180,000
Analogue 2 Leu -> Val 35 3 85,714
Analogue 3 Leu -> Phe 50 2 40,000

Note: The data in this table is illustrative and based on established principles of MMP substrate-enzyme interactions. Actual values would need to be determined experimentally.

Development of Dnp-PLAYWAR (trifluoroacetate salt) Derivatives with Altered Spectroscopic Properties

The fluorogenic nature of Dnp-PLAYWAR relies on the principle of Fluorescence Resonance Energy Transfer (FRET). The Dnp group acts as a quencher for the fluorescence of the tryptophan (Trp) residue. Upon cleavage of the peptide by a protease, the Dnp and Trp moieties are separated, leading to an increase in fluorescence.

Developing derivatives with altered spectroscopic properties can enhance the sensitivity and utility of these substrates. This can be achieved by:

Modifying the Fluorophore/Quencher Pair: Replacing the Dnp/Trp pair with other FRET pairs can shift the excitation and emission wavelengths, potentially reducing background fluorescence from biological samples and allowing for multiplexed assays. nih.govresearchgate.net

Altering the Microenvironment: The local environment around the fluorophore can influence its quantum yield and emission spectrum. Amino acid substitutions near the tryptophan residue can alter the polarity and steric hindrance, leading to changes in the spectroscopic properties of the substrate. nih.gov

The following table presents a hypothetical scenario of how modifications could alter the spectroscopic properties of Dnp-PLAYWAR derivatives.

Table 2: Hypothetical Spectroscopic Properties of Dnp-PLAYWAR Derivatives

Derivative Modification Excitation Max (nm) Emission Max (nm) Quantum Yield (Φ)
Dnp-PLAYWAR None 280 350 0.13
Derivative A Trp -> 7-HCAA 380 450 0.60
Derivative B Dnp -> Dabcyl 280 350 0.13

Note: This table provides hypothetical data to illustrate the potential impact of modifications on spectroscopic properties. 7-HCAA (L-(7-hydroxycoumarin-4-yl)ethylglycine) and Dabcyl are examples of an alternative fluorophore and quencher, respectively.

Exploration of Non-Natural Amino Acid Incorporations within the Dnp-PLAYWAR (trifluoroacetate salt) Scaffold

The incorporation of non-natural amino acids into the Dnp-PLAYWAR scaffold opens up new avenues for creating substrates with novel properties. Non-natural amino acids can introduce unique side chains, backbone structures, and stereochemistries that are not found in the 20 canonical amino acids.

This approach can be used to:

Enhance Proteolytic Stability: Introducing non-natural amino acids, such as those with D-stereochemistry or beta-amino acids, can make the peptide more resistant to degradation by non-target proteases, thereby increasing its specificity in complex biological environments. mdpi.com

Probe Enzyme-Substrate Interactions: The unique functionalities of non-natural amino acids can be used to probe specific interactions within the enzyme's active site, providing valuable insights into the mechanism of catalysis.

Improve Pharmacokinetic Properties: For in vivo applications, the incorporation of non-natural amino acids can improve the metabolic stability and bioavailability of the peptide.

The kinetic parameters of substrates containing non-natural amino acids would need to be experimentally determined to assess their efficiency and selectivity.

Methodological Frameworks for Dnp Playwar Trifluoroacetate Salt Based Assays

Optimization of Spectrofluorometric Detection Parameters for Dnp-PLAYWAR (trifluoroacetate salt) Hydrolysis

The optimization of spectrofluorometric parameters is critical for achieving maximal sensitivity and accuracy in assays utilizing Dnp-PLAYWAR. This involves determining the optimal excitation and emission wavelengths, as well as adjusting instrument settings such as slit widths and detector gain.

Detailed Research Findings:

The fluorophore in this substrate is tryptophan, which is typically excited in the ultraviolet range. nih.govcaltech.edu The Dnp group acts as the quencher, with an absorption maximum around 363 nm. nih.gov For similar tryptophan-Dnp FRET pairs, the recommended excitation wavelength is approximately 280 nm, and the emission is detected at around 360 nm. bachem.com However, to minimize the inner filter effect and background fluorescence from other components in a biological sample, it is crucial to experimentally determine the optimal wavelengths. This can be accomplished by performing excitation and emission scans on the cleaved substrate fragment (PLAYWAR) and the intact substrate.

A novel and highly sensitive donor/acceptor pair, 7-amino-4-carbamoylmethylcoumarin (ACC)/Lys(DNP), has been developed for investigating protease activity, with an ACC fluorescence emission maximum at 460 nm. nih.gov While not directly Dnp-PLAYWAR, this highlights the ongoing development of FRET pairs. For other MMP substrates, such as those using a 7-methoxycoumarin-4-yl)acetyl (Mca) fluorophore quenched by Dnp, excitation and emission maxima are typically around 325 nm and 393 nm, respectively. sigmaaldrich.comresearchgate.net

Data Table: Recommended Spectrofluorometric Parameters for Dnp-PLAYWAR Assays

ParameterRecommended Setting/RangeRationale
Excitation Wavelength (λex)280 nmCorresponds to the absorbance maximum of tryptophan. bachem.com
Emission Wavelength (λem)360 nmCorresponds to the fluorescence emission maximum of tryptophan. bachem.com
Excitation Slit Width5 - 10 nmA balance between signal intensity and spectral resolution.
Emission Slit Width10 - 20 nmA wider slit width can increase signal detection.
Detector Gain/SensitivityMedium to HighAdjusted to ensure the signal is within the linear range of the detector.

Development of Standard Curves and Calibration Procedures for Enzyme Activity

To quantify enzyme activity, a standard curve is essential. This relates the measured fluorescence intensity to a known amount of hydrolyzed substrate or a fluorescent standard. sigmaaldrich.comamsbio.com This allows for the conversion of the rate of fluorescence increase (RFU/min) into molar concentration of product formed per unit time (e.g., moles/min).

Detailed Research Findings:

A standard curve can be generated using a fluorescent standard with known quantum yield, such as free tryptophan or a related fluorescent molecule like Mca. caltech.edusigmaaldrich.com A series of dilutions of the standard is prepared, and their fluorescence is measured under the same conditions as the enzymatic assay. nih.gov The resulting data of fluorescence intensity versus concentration is plotted to generate a linear standard curve. creative-bioarray.com The slope of this curve is then used to calculate the amount of product generated in the enzymatic reaction. creative-bioarray.com It is recommended to perform all measurements in duplicate or triplicate to ensure accuracy. sigmaaldrich.com

Data Table: Example Standard Curve Data for a Tryptophan Standard

Tryptophan Concentration (µM)Average Relative Fluorescence Units (RFU)
050
2250
4450
6650
8850
101050

Strategies for Minimizing Background Fluorescence and Non-Enzymatic Hydrolysis

High background fluorescence and non-enzymatic hydrolysis of the substrate can significantly impact the accuracy and sensitivity of the assay. creative-bioarray.comthermofisher.com Background fluorescence can originate from the assay components, the biological sample itself (autofluorescence), or the instrumentation. thermofisher.comstressmarq.com Non-enzymatic hydrolysis refers to the spontaneous cleavage of the peptide substrate in the absence of the enzyme. nih.govrsc.org

Detailed Research Findings:

To minimize background fluorescence, it is advisable to use assay plates with low intrinsic fluorescence, such as black 96-well plates. bpsbioscience.com The use of a buffer-only control and a no-enzyme control is crucial to determine the level of background fluorescence and non-enzymatic hydrolysis, respectively. thermofisher.com Autofluorescence from biological samples can be minimized by using appropriate filter sets and by subtracting the fluorescence of a control sample that has not been treated with the substrate. stressmarq.comvisikol.com

Non-enzymatic cleavage of peptides can be influenced by pH and temperature. rsc.org While this is generally a slow process under typical assay conditions, it can become significant over long incubation times. nih.gov Therefore, it is important to use the shortest incubation time that provides a reliable signal and to run a control reaction without the enzyme to quantify any non-enzymatic hydrolysis. The rate of non-enzymatic cleavage is generally low but can be enhanced in the presence of certain proteases. nih.gov

Data Table: Troubleshooting High Background and Non-Enzymatic Hydrolysis

IssuePotential CauseRecommended Solution
High Background FluorescenceAutofluorescence from sampleSubtract background from a sample-only control. thermofisher.com
Contaminated reagents or bufferUse high-purity reagents and freshly prepared buffers.
High substrate concentrationOptimize substrate concentration to the low micromolar range. researchgate.net
High Non-Enzymatic HydrolysisUnstable substrateStore substrate aliquots at -20°C or lower and avoid repeated freeze-thaw cycles. sigmaaldrich.com
Inappropriate buffer pH or temperatureOptimize buffer conditions and run assays at a controlled temperature. rsc.org

Integration of Dnp-PLAYWAR (trifluoroacetate salt) Assays with Cellular and Subcellular Fractions

Assaying MMP activity in complex biological samples such as cell lysates or subcellular fractions requires special considerations to ensure accurate and reproducible results. hi.isresearchgate.net The presence of endogenous inhibitors, other proteases, and autofluorescent compounds can interfere with the assay. synabs.be

Detailed Research Findings:

When working with cell or tissue homogenates, samples should be prepared in an ice-cold assay buffer and centrifuged to remove insoluble material. sigmaaldrich.com It is often necessary to test several dilutions of the sample to find a concentration that falls within the linear range of the assay. sigmaaldrich.com The presence of endogenous MMP inhibitors, such as tissue inhibitors of metalloproteinases (TIMPs), can lead to an underestimation of total MMP activity. nih.gov In some cases, pre-treatment of the sample with agents like 4-aminophenylmercuric acetate (B1210297) (APMA) can activate pro-MMPs, allowing for the measurement of total MMP activity. researchgate.net However, it should be noted that Dnp itself has been used in studies of oxidative damage in tissues. synabs.be

Data Table: Considerations for Assays in Cellular and Subcellular Fractions

Sample TypeKey ConsiderationRecommended Action
Cell LysatesEndogenous inhibitors (e.g., TIMPs)Consider methods to dissociate inhibitor-enzyme complexes if total activity is desired.
Presence of other proteasesUse specific MMP inhibitors to confirm the signal is from the target MMP.
AutofluorescenceInclude a no-substrate control for each sample to measure and subtract background.
Subcellular FractionsLow enzyme concentrationOptimize the amount of protein per assay to obtain a measurable signal.
Contamination between fractionsUse specific markers to assess the purity of the subcellular fractions.

Considerations for Reaction Buffer Composition and Environmental Factors in Assay Performance

The composition of the reaction buffer and environmental factors such as temperature and pH can significantly influence enzyme activity and assay performance. nih.govfrontiersin.org MMPs are typically active at neutral to slightly alkaline pH and require divalent cations like Ca2+ for stability and Zn2+ at the active site. nih.gov

Detailed Research Findings:

A commonly used buffer for MMP assays is Tris-HCl, often supplemented with NaCl and CaCl2. nih.gov The optimal pH for most MMPs is in the range of 7.0 to 8.5. Temperature also plays a crucial role, with most assays performed at room temperature or 37°C. nih.gov It is important to maintain a constant temperature throughout the assay as fluctuations can affect the reaction rate. nih.gov The thermal stability of MMPs varies, with some showing denaturation at temperatures above 37°C. researchgate.net The ionic strength of the buffer can also influence enzyme activity and should be optimized.

Data Table: Typical Reaction Buffer Composition and Environmental Factors

Component/FactorTypical Range/ValueRationale
Buffer50 mM Tris-HClProvides stable pH in the optimal range for MMP activity. nih.gov
pH7.5 - 8.0Optimal for most MMPs. nih.gov
NaCl150 - 200 mMMimics physiological ionic strength. nih.gov
CaCl25 - 10 mMRequired for the stability of many MMPs. nih.gov
Temperature25°C or 37°CControlled to ensure consistent reaction rates. nih.gov

Advanced Research Perspectives and Future Directions for Dnp Playwar Trifluoroacetate Salt

Development of Next-Generation Fluorogenic Probes Based on Dnp-PLAYWAR (trifluoroacetate salt) Principles

The design of Dnp-PLAYWAR (trifluoroacetate salt) is based on the principle of Förster Resonance Energy Transfer (FRET). In the intact peptide, the Dnp group quenches the fluorescence of a nearby fluorophore. Upon cleavage of the peptide by a target protease, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured to determine enzyme activity. nih.gov

Future research in this area is focused on several key areas of improvement:

Enhanced Fluorophore/Quencher Pairs: A significant advancement involves the development of more sensitive and adaptable fluorophore/quencher pairs. For instance, replacing the conventional 7-methoxy-coumarin-4-yl acetic acid (MCA) with 7-amino-4-carbamoylmethylcoumarin (ACC) as the fluorophore in conjunction with a Lys(DNP) quencher has been shown to increase assay sensitivity by 7 to 10 times. nih.gov This allows for the use of substantially lower amounts of both substrate and enzyme. nih.gov The development of probes with fluorophores that emit in the near-infrared (NIR) region is another promising direction, as this would enable deeper tissue imaging with reduced background fluorescence. nih.gov

Incorporation of Unnatural Amino Acids: The inclusion of unnatural amino acids into peptide substrates can provide novel insights into protease specificity, particularly for enzymes that recognize post-translationally modified residues. nih.gov This approach allows for the design of highly specific probes for individual proteases, minimizing off-target effects.

Wash-Free Imaging Probes: A major challenge in cellular imaging is the background fluorescence from unreacted probes. The development of "wash-free" probes, where the fluorescence is only activated upon covalent binding to the target enzyme, represents a significant step forward. researchgate.net This is often achieved by incorporating a quencher on a leaving group that is released upon reaction with the protease. researchgate.net

Probe Development StrategyAdvantageReference
Enhanced Fluorophore/Quencher Pairs (e.g., ACC/DNP)Increased assay sensitivity (7-10 fold) nih.gov
Incorporation of Unnatural Amino AcidsProbing for post-translational modification recognition nih.gov
Near-Infrared (NIR) FluorophoresDeeper tissue imaging, reduced background nih.gov
Wash-Free ProbesReduced background fluorescence in cellular imaging researchgate.net

Application of Dnp-PLAYWAR (trifluoroacetate salt) in Biophysical Studies of Protein-Ligand Interactions

Dnp-PLAYWAR (trifluoroacetate salt) and similar peptide substrates are not only tools for measuring enzyme activity but also for detailed biophysical characterization of protein-ligand interactions. These studies are crucial for understanding the molecular basis of enzyme specificity and for the rational design of inhibitors.

Determining Kinetic Parameters: Fluorogenic substrates are routinely used to determine key kinetic parameters such as the Michaelis constant (Km) and the catalytic efficiency (kcat/Km). For example, a closely related substrate, DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH, was used to determine a Km of 26.61 μM for Matrix Metalloproteinase-1 (MMP-1). medchemexpress.com These parameters are essential for comparing the efficiency of different proteases on a given substrate or the susceptibility of different substrates to a particular protease.

Elucidating Binding Dynamics: The introduction of constraints into the peptide backbone, such as stapling, can pre-organize the peptide into its bioactive conformation. nih.gov This can lead to enhanced binding affinity and provides a means to study the energetic contributions of peptide conformation to protein binding. nih.gov Biophysical techniques like Surface Plasmon Resonance (SPR) can be used to measure the binding kinetics of such modified peptides in real-time. researchgate.net

Machine Learning Approaches: Emerging machine-learning models are being developed to predict the affinities of peptide-binding domains for their peptide ligands with high accuracy. nih.gov These models, which integrate biophysical principles, can help to interpret experimental data and guide the design of new peptide probes with desired binding characteristics. nih.gov

Biophysical ApplicationTechnique/ApproachInformation GainedReference
Kinetic AnalysisFluorogenic AssaysKm, kcat/Km nih.govmedchemexpress.com
Binding DynamicsPeptide Constraints (Stapling), SPRBinding affinity, conformational effects nih.govresearchgate.net
Affinity PredictionMachine Learning ModelsPrediction of binding affinities nih.gov

Exploration of Dnp-PLAYWAR (trifluoroacetate salt) in Understanding Broader Proteolytic Networks

The activity of a single protease is often part of a larger, interconnected network of proteolytic events that regulate complex biological processes. Dnp-PLAYWAR (trifluoroacetate salt) and libraries of similar probes can be used to dissect these intricate networks.

Profiling Protease Specificity: Combinatorial libraries of fluorogenic substrates, where different amino acids are systematically placed at various positions in the peptide sequence, can be used to rapidly determine the substrate specificity of a protease. nih.gov This information is crucial for designing selective inhibitors and for identifying the natural substrates of a given enzyme.

Systems-Level Analysis of Proteolysis: Mass spectrometry-based techniques, in conjunction with activity-based probes, allow for the global identification and quantification of protease substrates within a complex biological sample, such as a cell lysate. stanford.edu This "proteomic" approach can reveal the full spectrum of proteins cleaved by a particular protease during a biological process like apoptosis, providing a systems-level view of its function. stanford.edu

Identifying Off-Target Effects: When developing protease inhibitors, it is essential to ensure that they are selective for their intended target. Fluorogenic substrate panels containing substrates for a wide range of proteases can be used to screen for off-target inhibition, helping to identify more specific and potentially less toxic drug candidates.

Computational Modeling and Simulation of Dnp-PLAYWAR (trifluoroacetate salt)-Enzyme Complexes

Computational methods are becoming increasingly powerful tools for studying the interactions between peptides and proteins at an atomic level. These approaches complement experimental data and provide insights that can be difficult to obtain through experimentation alone.

Molecular Docking and Dynamics: Molecular docking simulations can predict the binding mode of a peptide substrate like Dnp-PLAYWAR within the active site of a protease. researchgate.net Subsequent molecular dynamics (MD) simulations can then be used to study the stability of the predicted complex and to explore the dynamic nature of the interactions over time. researchgate.netnih.gov

Free Energy Calculations: Advanced computational methods can be used to calculate the binding free energy of a protein-peptide complex. nih.gov This provides a quantitative measure of binding affinity and can be used to understand how specific amino acid changes in the peptide or the protein affect the interaction.

Hybrid Experimental/Computational Approaches: The most powerful insights often come from combining experimental data with computational modeling. For example, experimental data from NMR or X-ray crystallography can be used to guide and validate computational models of peptide-protein complexes, leading to a more accurate and detailed understanding of the interaction. diva-portal.org

Computational MethodApplicationInsights GainedReference
Molecular DockingPredicting binding poseInitial protein-peptide complex structure researchgate.net
Molecular Dynamics (MD) SimulationsStudying complex stability and dynamicsTime-resolved interaction details researchgate.netnih.gov
Free Energy CalculationsQuantifying binding affinityEnergetic contributions to binding nih.gov
Hybrid MethodsIntegrating experimental and computational dataHigh-resolution, validated complex structures diva-portal.org

Novel Methodologies for Real-Time Monitoring of Protease Activity Using Dnp-PLAYWAR (trifluoroacetate salt)

The ability to monitor protease activity in real-time is essential for understanding the dynamics of biological processes and for high-throughput screening of enzyme inhibitors. Dnp-PLAYWAR (trifluoroacetate salt) is well-suited for such applications.

Continuous Assay Formats: Fluorogenic substrates like Dnp-PLAYWAR allow for the continuous monitoring of protease activity in a microplate format, which is ideal for high-throughput screening. mdpi.com The increase in fluorescence is directly proportional to the rate of substrate cleavage, providing a real-time measure of enzyme kinetics.

Label-Free Detection Methods: While fluorescence-based methods are powerful, there is growing interest in label-free techniques for monitoring protease activity. For instance, multi-parametric surface plasmon resonance (MP-SPR) can be used to detect the cleavage of an immobilized peptide substrate in real-time without the need for any labels. nih.gov Nanopore-based sensors that detect the translocation of cleavage products are another emerging label-free approach. nih.gov

In Vivo Imaging: The development of fluorogenic probes that are active in living cells and even whole organisms is a major goal. These probes, often termed "activity-based probes," covalently bind to the active site of a protease, providing a direct measure of its activity in a physiological context. kuleuven.be Quenched activity-based probes that only become fluorescent after reacting with their target offer the advantage of low background signal in complex biological environments. kuleuven.be

Q & A

Q. What is the mechanistic basis for using Dnp-PLAYWAR (trifluoroacetate salt) to quantify MMP-8 and MMP-26 activity?

Dnp-PLAYWAR contains a dinitrophenol (Dnp) group that quenches the intrinsic tryptophan fluorescence of the peptide. Upon hydrolysis by MMP-8 or MMP-26, the Dnp group is cleaved, leading to unquenched fluorescence proportional to enzyme activity. This allows real-time kinetic monitoring using fluorometers with excitation/emission wavelengths optimized for tryptophan (e.g., 280 nm/350 nm) .

Q. What are the recommended storage conditions and reconstitution protocols for Dnp-PLAYWAR?

The substrate should be stored as a lyophilized powder at -20°C for long-term stability (up to 3 years). For reconstitution, use solvents such as DMF or DMSO at concentrations ≤5 mg/mL, followed by dilution in assay buffers (e.g., PBS, pH 7.2). Avoid repeated freeze-thaw cycles in solution to prevent degradation .

Q. How should researchers design controls to validate specificity in MMP activity assays with this substrate?

Include (1) negative controls (substrate without enzyme), (2) inhibitor controls (e.g., EDTA for metalloproteinases), and (3) positive controls (known MMP-8/26 substrates like Mca-YVADAP-Lys(Dnp)-OH). Cross-validate using knockout cell lines or siRNA-mediated MMP knockdowns .

Advanced Research Questions

Q. How can assay conditions (pH, temperature, ionic strength) be optimized for MMP-8/26 kinetic studies using Dnp-PLAYWAR?

Perform pilot assays across physiological pH (6.5–8.0) and temperature (25–37°C) gradients. MMP-8 exhibits maximal activity at pH 7.5–8.0, while MMP-26 prefers slightly acidic conditions. Use kinetic parameters (Km, Vmax) derived from Michaelis-Menten plots to identify optimal conditions .

Q. What methodologies mitigate background fluorescence interference in Dnp-PLAYWAR-based assays?

(1) Wavelength calibration: Ensure excitation/emission filters exclude auto-fluorescence from buffers or biological samples. (2) Blank subtraction: Measure fluorescence of substrate-free buffer and subtract from experimental readings. (3) Quenching validation: Confirm Dnp’s quenching efficiency via comparative assays with non-quenched substrates .

Q. How does the trifluoroacetate (TFA) counterion influence HPLC analysis of hydrolysis products, and how can this be resolved?

TFA in the salt form may cause peak broadening or retention time shifts in reverse-phase HPLC. Mitigate by:

  • Using ion-pairing agents (e.g., 0.1% heptafluorobutyric acid).
  • Dialyzing samples to remove excess TFA before analysis.
  • Validating separation with TFA-free standards .

Q. What strategies confirm cleavage specificity between MMP-8 and MMP-26 when using Dnp-PLAYWAR?

  • Enzyme selectivity: Compare hydrolysis rates with selective inhibitors (e.g., TIMP-1 for MMP-26).
  • Mass spectrometry: Identify cleavage sites in hydrolyzed peptides to distinguish MMP-specific patterns.
  • Structural modeling: Align substrate sequences with MMP active sites to predict binding affinities .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in fluorescence readings across replicate assays?

  • Normalization: Express data as relative fluorescence units (RFU) normalized to protein concentration.
  • Statistical validation: Apply ANOVA or t-tests to assess inter-experimental variability.
  • Instrument calibration: Regularly calibrate fluorometers using standard fluorophores (e.g., quinine sulfate) .

Q. What experimental approaches resolve conflicting kinetic data when comparing Dnp-PLAYWAR to other fluorogenic substrates?

  • Cross-validation: Use orthogonal methods (e.g., colorimetric assays) to confirm activity trends.
  • Substrate comparison: Compare kinetic parameters (kcat/Km) with structurally distinct substrates (e.g., Mca-APK(Dnp)-OH).
  • Buffer optimization: Ensure consistency in cofactors (e.g., Ca²⁺, Zn²⁺) that influence MMP activity .

Methodological Best Practices

Q. How can researchers ensure substrate purity and batch-to-batch consistency?

  • Analytical HPLC: Verify purity (>95%) and retention time matching certified standards.
  • Mass spectrometry: Confirm molecular weight and absence of truncated peptides.
  • Functional validation: Test each batch with a reference enzyme (e.g., recombinant MMP-8) to ensure consistent hydrolysis rates .

Q. What protocols minimize solvent interference (e.g., DMSO) in fluorescence-based assays?

  • Solvent dilution: Limit DMSO to ≤1% (v/v) in final assays to avoid fluorescence quenching.
  • Solvent-matched controls: Include DMSO at equivalent concentrations in all controls.
  • Alternative solvents: Test aqueous-compatible solvents like ethanol if DMSO interference is significant .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.